molecular formula C11H16N2O B13602572 [1-(4-Methoxypyridin-2-yl)cyclobutyl]methanamine

[1-(4-Methoxypyridin-2-yl)cyclobutyl]methanamine

Cat. No.: B13602572
M. Wt: 192.26 g/mol
InChI Key: FMPLZAPXCRQVHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(4-Methoxypyridin-2-yl)cyclobutyl]methanamine: is a chemical compound with the molecular formula C11H16N2O and a molar mass of 192.26 g/mol . This compound is characterized by a cyclobutyl ring attached to a methanamine group and a methoxypyridinyl group, making it a unique structure in organic chemistry.

Preparation Methods

The synthesis of [1-(4-Methoxypyridin-2-yl)cyclobutyl]methanamine typically involves multiple steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction of a suitable precursor.

    Attachment of the Methoxypyridinyl Group: The methoxypyridinyl group is introduced via a nucleophilic substitution reaction.

    Introduction of the Methanamine Group:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

[1-(4-Methoxypyridin-2-yl)cyclobutyl]methanamine: undergoes various chemical reactions, including:

Scientific Research Applications

[1-(4-Methoxypyridin-2-yl)cyclobutyl]methanamine: has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [1-(4-Methoxypyridin-2-yl)cyclobutyl]methanamine involves its interaction with specific molecular targets and pathways. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating cellular signaling pathways .

Comparison with Similar Compounds

[1-(4-Methoxypyridin-2-yl)cyclobutyl]methanamine: can be compared with similar compounds such as:

These comparisons highlight the unique structural and functional aspects of This compound .

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

[1-(4-methoxypyridin-2-yl)cyclobutyl]methanamine

InChI

InChI=1S/C11H16N2O/c1-14-9-3-6-13-10(7-9)11(8-12)4-2-5-11/h3,6-7H,2,4-5,8,12H2,1H3

InChI Key

FMPLZAPXCRQVHN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC=C1)C2(CCC2)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.